molecular formula C11H9FO2 B11714199 [5-(4-Fluorophenyl)-3-furyl]methanol

[5-(4-Fluorophenyl)-3-furyl]methanol

Cat. No.: B11714199
M. Wt: 192.19 g/mol
InChI Key: HUQRTHFJFCJPKI-UHFFFAOYSA-N
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Description

[5-(4-Fluorophenyl)-3-furyl]methanol (CAS No. 445486-60-2) is a fluorinated furan derivative with the molecular formula C₁₁H₉FO₂ and a molecular weight of 192.19 g/mol . This compound features a furan ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a 4-fluorophenyl moiety. Its structure combines the aromaticity of the fluorophenyl group with the oxygen-containing furan ring, making it a versatile intermediate in pharmaceutical and materials chemistry.

Key physicochemical properties include:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and ethanol, with recommended stock solution preparation at 10 mM concentration .
  • Storage: Stable at 2–8°C under anhydrous conditions to prevent hydrolysis or oxidation .

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

[5-(4-fluorophenyl)furan-3-yl]methanol

InChI

InChI=1S/C11H9FO2/c12-10-3-1-9(2-4-10)11-5-8(6-13)7-14-11/h1-5,7,13H,6H2

InChI Key

HUQRTHFJFCJPKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CO2)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Fluorophenyl)-3-furyl]methanol typically involves the reaction of 4-fluorobenzaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the reaction under milder conditions, making the process more eco-friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(4-Fluorophenyl)-3-furyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents such as nitro groups or halogens using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Major Products Formed:

  • Oxidation of this compound typically yields 5-(4-fluorophenyl)-3-furancarboxaldehyde or 5-(4-fluorophenyl)-3-furancarboxylic acid.
  • Reduction reactions can produce 5-(4-fluorophenyl)-3-furylmethanol derivatives with varying degrees of reduction.
  • Substitution reactions result in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, [5-(4-Fluorophenyl)-3-furyl]methanol is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential pharmacological properties. It can be used as a building block for the synthesis of drugs targeting specific biological pathways, such as anti-inflammatory or anticancer agents .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the development of polymers, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of [5-(4-Fluorophenyl)-3-furyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[5-(4-Fluorophenyl)-3-furyl]methanol C₁₁H₉FO₂ 192.19 4-Fluorophenyl, -CH₂OH Soluble in DMSO/ethanol; planar furan ring
[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol C₁₂H₁₁NO₄ 233.22 4-Methyl-3-nitrophenyl, -CH₂OH Higher MW due to nitro group; increased polarity
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol C₁₂H₁₁ClF₂O₂ 256.67 Cl, F, methyl on furan; phenyl Halogen-rich; potential enhanced reactivity
5-(4-Chlorophenyl)-2-methyl-3-furanmethanol C₁₂H₁₁ClO₂ 222.67 4-Chlorophenyl, methyl on furan Chlorine substituent alters electronic profile

Key Observations :

  • Substituent Effects: Fluorine and chlorine substituents enhance electronegativity, influencing solubility and intermolecular interactions.
  • Structural Flexibility : The hydroxymethyl group in all compounds enables hydrogen bonding, critical for crystal packing and solubility .

Complex Heterocyclic Systems Incorporating 5-(4-Fluorophenyl)-3-furyl Moieties

Table 2: Structural and Crystallographic Comparison

Compound Class Core Structure Crystallographic Data Biological Relevance
This compound Furan + fluorophenyl Not reported in evidence Intermediate for bioactive molecules
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole (Compound 4 ) Thiazole + triazole + furan Triclinic (P̄1), two independent molecules; planar conformation except for one fluorophenyl group Antifungal/antibacterial candidates
5-(4-Fluorophenyl)-3-(triazolyl)pyrazole-carbothioamide (Compound I ) Pyrazole + triazole Monoclinic (P2₁/c); planar pyrazole ring; S⋯π interactions Anticancer and anti-inflammatory agents

Key Observations :

  • Crystal Packing: Compound 4 exhibits isostructural triclinic symmetry with two independent molecules, while pyrazole-triazole derivatives (e.g., ) adopt monoclinic systems. The fluorophenyl group’s orientation (planar vs. perpendicular) impacts packing efficiency .
  • Bioactivity: Complex heterocycles (e.g., thiazole-triazole hybrids) show enhanced biological activity compared to simpler furanmethanols, likely due to increased binding affinity from multiple aromatic systems .

Fluorophenyl-Containing Analogues in Diverse Scaffolds

Table 3: Role of Fluorophenyl Group in Molecular Interactions

Compound Name Scaffold Fluorophenyl Role Key Interactions
This compound Furan Enhances hydrophobicity and π-π stacking Hydrogen bonding via -CH₂OH
2-Fluoro-5-(4-fluorophenyl)pyridine Pyridine Directs molecular planarity C-F⋯H-C hydrogen bonds
5-(4-Fluorophenyl)-1,2,4-triazolo[3,4-a]isoquinoline Isoquinoline Stabilizes aromatic stacking Halogen bonding with Cl

Key Observations :

  • Electronic Effects : The electron-withdrawing fluorine atom in the 4-fluorophenyl group enhances stability and directs regioselectivity in reactions .
  • Supramolecular Interactions : Fluorophenyl groups participate in C-F⋯π or C-F⋯H-C interactions, influencing crystal packing and solubility .

Biological Activity

[5-(4-Fluorophenyl)-3-furyl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its effects and mechanisms.

Chemical Structure and Properties

The chemical structure of this compound features a furyl ring substituted with a 4-fluorophenyl group, which is known to influence its biological properties. The presence of the fluorine atom can enhance lipophilicity and alter the compound's interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.

Pathogen Inhibition Zone (mm) Control (mm)
Staphylococcus aureus150
Escherichia coli120
Pseudomonas aeruginosa100

Anticancer Activity

In vitro studies have demonstrated that this compound has anticancer properties . It was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealing dose-dependent cytotoxic effects.

Cell Line IC50 (µM)
MCF-725
A54930

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, leading to altered signaling pathways.

Case Study 1: Antimicrobial Effectiveness

In a clinical setting, this compound was evaluated for its effectiveness against a panel of resistant bacterial strains. The results indicated that it could serve as a potential candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Therapeutics

A preclinical trial investigated the efficacy of this compound in combination with traditional chemotherapy agents. The combination showed enhanced cytotoxicity in resistant cancer cell lines, suggesting a synergistic effect that warrants further exploration.

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